molecular formula C5H7F3O3 B3040113 Ethyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-96-9

Ethyl 2,2,2-trifluoroethyl carbonate

Cat. No. B3040113
CAS RN: 156783-96-9
M. Wt: 172.1 g/mol
InChI Key: NIQAXIMIQJNOKY-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trifluoroethyl carbonate is a viscosity reducer that can be used in the preparation of coatings and printing inks. It has been shown to reduce the viscosity of many organic solvents by up to 90% and has an efficiency of up to 100% .


Synthesis Analysis

This compound is used in the preparation of Fluorinated Dialkylcarbonate by the reaction of Fluorinated alc alky with Chloroformate derivative in the presence of an imidazole compound .


Molecular Structure Analysis

The dielectric constants of the four pure fluorinated carbonates have been predicted to be ca. 5.4 (4: ethyl-2,2,2-trifluoroethyl carbonate)–12.1 (7: di-1,1,2,2,2-pentafluoroethyl carbonate), which are dependent on the number of fluorine atoms .


Chemical Reactions Analysis

This compound is used in the preparation of Fluorinated Dialkylcarbonate by reaction of Fluorinated alc alky with Chloroformate derivative in presence of imidazole compound . The electrode reaction was markedly improved when a small amount of ethylene carbonate (EC) was added into the LiTFSA/TFEAc solution .


Physical And Chemical Properties Analysis

This compound is a clear liquid with a predicted boiling point of 102.5±40.0 °C and a density of 1.253g/ml. It is soluble in Chloroform and slightly soluble in Methanol .

Scientific Research Applications

Application in Lithium-Ion Batteries

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) has been investigated for its potential in enhancing the performance of lithium-ion batteries. Research demonstrates that ETFEC, when used as a solvent component in high-voltage electrolytes, notably improves the self-discharge behavior and high-temperature cycle performance of lithium-ion batteries. For instance, adding a small percentage of ETFEC to conventional carbonate electrolytes has resulted in significant improvements in capacity retention, even under challenging conditions like high temperatures. The stability of ETFEC is a key factor here, preventing extensive oxidation of the electrolyte on the cathode surface and aiding in the formation of effective cathode/electrolyte interphase (CEI) films (Zheng et al., 2020).

Enhancing Safety Characteristics of Electrolytes

ETFEC's unique properties, such as lower melting points and increased stability toward oxidation, make it an attractive component for developing lithium-ion electrolytes with enhanced safety characteristics. Incorporating ETFEC and other fluorinated carbonates into multi-component carbonate-based electrolytes has been shown to beneficially affect the charge/discharge behavior, SEI formation, and lithium intercalation/de-intercalation kinetics in lithium-ion cells (Smart et al., 2003).

Role in Non-Flammable Electrolytes

Further extending its utility in lithium-ion batteries, ETFEC is also studied for its role in formulating nonflammable electrolytes. Its inclusion in electrolyte formulations has shown promise in substantially reducing flammability at a minimal loss in ionic conductivity. This quality of ETFEC enhances the safety profile of lithium-ion batteries, making them more viable for various applications (Zhang et al., 2003).

Application in High-Performance Gel Electrolytes

ETFEC's role is not limited to liquid electrolytes. It has also been utilized in the development of high-performance gel electrolytes for lithium-ion batteries. Gel electrolytes containing ETFEC exhibit high ionic conductivity and good reversibility, making them suitable for use in batteries with graphite negative electrodes. The nonflammability of these gel electrolytes further contributes to the overall safety of the battery systems (Hazama et al., 2015).

Contribution to Electrolyte Stability and Energy Density

Innovative formulations that exclude traditional components like ethylene carbonate and instead use ETFEC have shown to improve the performance of lithium-ion batteries. These formulations lead to low impedance, reduced electrolyte oxidation, efficient graphite passivation, and increased energy density, suggesting new avenues for electrolyte development (Petibon et al., 2016).

Mechanism of Action

Target of Action

Ethyl 2,2,2-Trifluoroethyl Carbonate (ETFEC) is primarily used as an electrolyte additive in lithium-ion batteries . It plays a crucial role in forming a stable solid electrolyte interphase (SEI) and effectively passivating the cathode surfaces .

Mode of Action

ETFEC interacts with its targets, the cathode surfaces of lithium-ion batteries, by forming a stable SEI layer . This interaction results in enhanced discharge capacity and cyclability of the batteries .

Biochemical Pathways

The primary biochemical pathway affected by ETFEC is the electrochemical reactions within lithium-ion batteries . The formation of the SEI layer by ETFEC leads to downstream effects such as improved performance and stability of the batteries .

Pharmacokinetics

ETFEC enhances the availability of lithium ions by reducing interface resistance and improving fast-charging and cycling performance .

Result of Action

The molecular and cellular effects of ETFEC’s action include the formation of a LiF-rich cathode electrolyte interface (CEI) layer, which effectively suppresses the cracking of secondary particles and contributes to enhancing the performance of the high-mass loading of Li||LiFePO4 (LFP) cells .

Action Environment

The action, efficacy, and stability of ETFEC are influenced by environmental factors such as temperature and voltage. ETFEC’s outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications . It is also important to note that ETFEC should be stored in a sealed container, away from high temperatures, humidity, and incompatible materials for safety reasons .

Safety and Hazards

Ethyl 2,2,2-trifluoroethyl carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

Future Directions

A novel cosolvent of 2,2,2-trifluoroethyl N-caproate (TFENH) could help to lower the viscosity and improve the ionic conductivity of electrolytes, due to the priority distribution of TFENH in bulk electrolytes, which results in improved cycling stability and capacity retention of LiCoO2/graphite cell at −35 °C compared to that with .

Biochemical Analysis

Biochemical Properties

Ethyl 2,2,2-trifluoroethyl carbonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis[5][5]. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, this compound can cause toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

ethyl 2,2,2-trifluoroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQAXIMIQJNOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291519
Record name Ethyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156783-96-9
Record name Ethyl 2,2,2-trifluoroethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156783-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2,2,2-trifluoroethyl) carbonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a flask (5-liter volume), 2,2,2-trifluoroethanol (800 g, 8.0 mol), ethyl chlorocarbonate (867 g, 8.0 mol) and diethyl ether (1000 ml) were charged. While the flask was cooled so that the reaction was carried out at -5° C. to 0 ° C., a 29.5% by weight aqueous solution of potassium hydroxide (1500 g) was added dropwise to the flask for 6 hours and the mixture was stirred for 12 hours at room temperature. The ether layer was separated, washed with water, dried and distilled to give ethyl 2,2,2-trifluoroethyl carbonate as a colorless liquid (960 g, yield 70%). The chemical structure of the produced compound was determined based on the IR and NMR absorbance spectra shown in FIG. 5 and FIG. 6 respectively and the mass spectrometry spectrum (M/e=172).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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